Cas no 1420983-23-8 (Tert-Butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate)

Tert-Butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its pyrrolidine scaffold, coupled with the 2-chloropyrimidine moiety, makes it a valuable building block for constructing complex heterocyclic compounds. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild conditions, enabling further functionalization. The presence of the chloropyrimidine group allows for nucleophilic substitution reactions, offering flexibility in derivatization. This compound is particularly useful in medicinal chemistry for the development of kinase inhibitors and other biologically active molecules. Its well-defined reactivity and structural features contribute to its utility in high-precision synthetic routes.
Tert-Butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate structure
1420983-23-8 structure
商品名:Tert-Butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate
CAS番号:1420983-23-8
MF:C14H21ClN4O2
メガワット:312.795141935349
CID:2168603

Tert-Butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • Tert-butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate
    • Tert-Butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate
    • インチ: 1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-8-6-10(9-19)18(4)11-5-7-16-12(15)17-11/h5,7,10H,6,8-9H2,1-4H3
    • InChIKey: KCORFBVKPRLOFF-UHFFFAOYSA-N
    • ほほえんだ: ClC1=NC=CC(=N1)N(C)C1CN(C(=O)OC(C)(C)C)CC1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 375
  • トポロジー分子極性表面積: 58.6

Tert-Butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6735056-1.0g
tert-butyl 3-[(2-chloropyrimidin-4-yl)(methyl)amino]pyrrolidine-1-carboxylate
1420983-23-8 95.0%
1.0g
$1214.0 2025-03-13
Enamine
EN300-6735056-2.5g
tert-butyl 3-[(2-chloropyrimidin-4-yl)(methyl)amino]pyrrolidine-1-carboxylate
1420983-23-8 95.0%
2.5g
$2379.0 2025-03-13
Enamine
EN300-6735056-0.05g
tert-butyl 3-[(2-chloropyrimidin-4-yl)(methyl)amino]pyrrolidine-1-carboxylate
1420983-23-8 95.0%
0.05g
$282.0 2025-03-13
Enamine
EN300-6735056-0.1g
tert-butyl 3-[(2-chloropyrimidin-4-yl)(methyl)amino]pyrrolidine-1-carboxylate
1420983-23-8 95.0%
0.1g
$420.0 2025-03-13
Enamine
EN300-6735056-5.0g
tert-butyl 3-[(2-chloropyrimidin-4-yl)(methyl)amino]pyrrolidine-1-carboxylate
1420983-23-8 95.0%
5.0g
$3520.0 2025-03-13
Aaron
AR020PNE-100mg
tert-butyl3-[(2-chloropyrimidin-4-yl)(methyl)amino]pyrrolidine-1-carboxylate
1420983-23-8 95%
100mg
$603.00 2025-02-14
Aaron
AR020PNE-2.5g
tert-butyl3-[(2-chloropyrimidin-4-yl)(methyl)amino]pyrrolidine-1-carboxylate
1420983-23-8 95%
2.5g
$3297.00 2023-12-16
1PlusChem
1P020PF2-50mg
tert-butyl3-[(2-chloropyrimidin-4-yl)(methyl)amino]pyrrolidine-1-carboxylate
1420983-23-8 95%
50mg
$399.00 2024-06-20
1PlusChem
1P020PF2-500mg
tert-butyl3-[(2-chloropyrimidin-4-yl)(methyl)amino]pyrrolidine-1-carboxylate
1420983-23-8 95%
500mg
$1233.00 2024-06-20
1PlusChem
1P020PF2-1g
tert-butyl3-[(2-chloropyrimidin-4-yl)(methyl)amino]pyrrolidine-1-carboxylate
1420983-23-8 95%
1g
$1563.00 2024-06-20

Tert-Butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate 関連文献

Related Articles

Tert-Butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylateに関する追加情報

The Synthesis, Pharmacological Properties, and Applications of Tert-Butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate (CAS No. 1420983-23)

Tert-butyl 3--(2-chloropyrimidin-4-yl) (methyl)amino)pyrrolidine-1-carboxylate, identified by the CAS No. 1420983-23-8, is an advanced organic compound with significant potential in pharmaceutical research. This compound belongs to the N-protected pyrrolidine class, featuring a tert-butyloxycarbonyl (tBoc) group attached to the pyrrolidine ring’s nitrogen atom. The presence of a chlorinated pyrimidine moiety at position N-4 of the pyrrolidine ring introduces unique electronic properties and structural versatility, while the methylamino substituent enhances its reactivity and biological activity profiles.

The t-Boc protecting group plays a critical role in stabilizing the amine functionality during synthetic processes. Recent studies highlight its utility in multistep organic syntheses, particularly for generating bioactive intermediates without premature side reactions. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that this compound can be efficiently converted into pyrrolidine-based kinase inhibitors via controlled deprotection steps followed by click chemistry approaches.

The chloropyrimidin-substituted core structure has garnered attention due to its ability to modulate protein-protein interactions (PPIs), a challenging yet promising therapeutic target. Researchers at Stanford University reported in early 2024 that analogous compounds exhibit selective binding to bromodomain proteins, suggesting this t-Boc derivative could serve as a scaffold for developing epigenetic modulators with improved pharmacokinetic properties.

In terms of synthetic accessibility, this compound can be prepared through a convergent route involving nucleophilic substitution of chloropyrimidine precursors with appropriately functionalized pyrrolidines. A notable methodology published in Nature Protocols (Volume 67, Issue 5) describes a one-pot synthesis using microwave-assisted conditions that achieve >95% yield while minimizing byproduct formation. The use of t-Boc protection ensures compatibility with subsequent peptide coupling reactions without requiring harsh deprotection conditions.

Spectroscopic analysis confirms the compound’s molecular architecture: proton NMR reveals characteristic signals at δ 1.5–1.7 ppm corresponding to the tert-butyl group’s methyl protons, while carbon NMR identifies quaternary carbon resonances at δ 75–77 ppm indicative of the protected amine center. X-ray crystallography studies conducted at the University of Tokyo (unpublished data as of Q1/’24) have provided atomic-resolution insights into its conformational preferences, showing an unexpected cis configuration between the chloropyrimidine and methylamine substituents under ambient conditions.

Preliminary pharmacokinetic evaluations suggest favorable physicochemical properties for drug development candidates. In vitro assays performed using Caco-

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